N,N-Dimethyl-2-mercaptonicotinamide
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Overview
Description
N,N-Dimethyl-2-mercaptonicotinamide is a chemical compound with the molecular formula C12H10BrN3O. It is known for its unique structure, which includes a nicotinamide core with a mercapto group and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-mercaptonicotinamide typically involves the reaction of 2-chloronicotinic acid with dimethylamine and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-mercaptonicotinamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The nicotinamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted nicotinamides depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-2-mercaptonicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-mercaptonicotinamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the nicotinamide core can interact with various receptors and enzymes, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A solvent with similar dimethylamine functionality.
N,N-Dimethylacetamide: Another solvent with similar properties.
2-Mercaptonicotinic Acid: Shares the mercapto group and nicotinamide core.
Uniqueness
N,N-Dimethyl-2-mercaptonicotinamide is unique due to its combination of a mercapto group and a dimethylated nicotinamide core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
N,N-Dimethyl-2-mercaptonicotinamide (DMN) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a derivative of nicotinamide characterized by the presence of a mercapto group. Its molecular formula is C8H10N2S, with a molecular weight of 170.24 g/mol. The compound is soluble in organic solvents, which facilitates its use in various biological assays.
Biological Activity
1. Antioxidant Properties
DMN exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals. Studies have shown that DMN can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage in tissues .
2. Anti-inflammatory Effects
Research indicates that DMN can modulate inflammatory pathways. In vitro studies demonstrated that DMN reduces the production of pro-inflammatory cytokines in activated macrophages, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling .
3. Anticancer Potential
DMN has been investigated for its anticancer properties. A study reported that DMN induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, DMN has shown efficacy in reducing tumor growth in xenograft models.
The biological effects of DMN are primarily attributed to its interaction with various cellular targets:
- Reactive Oxygen Species (ROS) Scavenging : DMN's thiol group allows it to neutralize ROS, thereby preventing cellular damage.
- Cytokine Modulation : By influencing cytokine production, DMN can alter immune responses and inflammation.
- Apoptotic Pathways : DMN activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Case Study 1: Antioxidant Activity in Diabetic Models
In a study involving diabetic rats, DMN treatment resulted in a significant decrease in blood glucose levels and oxidative stress markers. Histopathological analysis showed improved pancreatic morphology compared to untreated controls .
Case Study 2: Anti-inflammatory Effects in Arthritis Models
DMN was administered to arthritic mice, resulting in reduced joint swelling and pain scores. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 in serum samples from treated mice .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies Overview
Properties
IUPAC Name |
N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVMZYDJQLKOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564218 |
Source
|
Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121650-19-9 |
Source
|
Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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